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Comparative ICso Data of FLT3 Inhibitors

The table below summarizes the half-maximal inhibitory concentration (ICso) values for TTT-3002 and other tyrosine kinase
inhibitors (TKIs) against various FLT3 mutants. A lower ICso value indicates greater potency. Data is primarily derived from

proliferation assays (e.g., MTT) using engineered Ba/F3 cell lines [1] [2].

Comparison of Inhibitory Potency (ICso) against FLT3 Mutants [1] [2]

FLT3 TTT- Lestaurtinib Midostaurin  Quizartinib

Sorafenib Gilteritinib Crenolanib Ponatinib
Mutant 3002 (CEP-701) (PKC412) (AC220)

FLT3/ITD 0.49- ~20nM ~30 nM ~5nM ~40 nM Information  Information  Information
0.92 Missing Missing Missing
nM

D835Y Active  Active ~100 nM Inactive / Inactive /|  Information Active [2] ~200 nM
(Low Resistant Resistant Missing
nM)

D835V Active  Active Active Inactive / Inactive /|  Information  Active [2] Information
(Low Resistant Resistant Missing Missing
nM)

F691L <10 ~200 nM ~600 nM ~200 nM ~1500 nM  Information Inactive / ~20 nM

(in ITD) nM Missing Resistant

(2]

+ Key Findings: The data highlights that TTT-3002 is notable for its picomolar to low hanomolar potency against the
primary FLT3/ITD mutation [3]. It also maintains strong activity against several challenging mutations, including the
D835Y/V activation loop mutations and the F691L gatekeeper mutation, against which many other TKils (like
quizartinib and sorafenib) are ineffective [1] [2].
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Detailed Experimental Protocols

The comparative data was generated using standardized, widely accepted experimental methods in leukemia research. Here are

the detailed protocols for the key assays cited:

e Cell Proliferation Assay (MTT Assay)

o Purpose: To determine the ICso for inhibition of cell growth/survival.

o Method: FLT3-dependent cells (e.g., Ba/F3 cells transfected with FLT3 mutants or human leukemia cell lines like
MV4;11) are seeded in 96-well plates. Cells are cultured in the presence of a concentration gradient of the TKI
for 48-72 hours. MTT reagent is added, which is metabolized by viable cells to a colored formazan product. The
optical density (OD) is measured at 570 nm, and the ICso is calculated by linear regression analysis relative to
dimethyl sulfoxide (DMSO)-treated control cells [3] [1] [4].

e FLT3 Autophosphorylation Inhibition Assay

o Purpose: To directly measure the inhibition of FLT3 kinase activity by assessing its phosphorylation status.

o Method: Cells are treated with the TKI for a short period (e.g., 1-2 hours). Whole-cell extracts are prepared, and
FLT3 protein is immunoprecipitated using a FLT3-specific antibody (e.g., S-18). The immunoprecipitated proteins
are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody
(e.g., 4G10) to detect phosphorylated FLT3. The same membrane is often re-probed for total FLT3 to confirm
equal loading. Inhibition is quantified by the reduction in the phospho-FLT3 signal [3] [2].

¢ In Vivo Efficacy Studies (Mouse Models)

o Purpose: To evaluate the anti-leukemic effect and toxicity of TTT-3002 in a live animal.

o Method: Immunocompromised mice are transplanted with luciferase-expressing leukemia cells (e.g., Ba/F3-
F691L/ITD Luc+ cells) via tail vein injection. After engraftment is confirmed (via bioluminescence imaging), mice
are treated with the drug (e.g., 6 mg/kg TTT-3002) or vehicle control via oral gavage. Tumor burden is monitored
periodically by imaging, and survival is tracked. At endpoint, blood, bone marrow, and organs are analyzed for
leukemia burden and histopathology [3] [2].

FLT3 Signaling and TTT-3002 Mechanism

The following diagram illustrates the role of FLT3 mutations in leukemia and the point of inhibition by TTT-3002.
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This diagram shows that constitutive activation of mutant FLT3 drives pro-survival and proliferation signaling. TTT-3002 acts
by competitively inhibiting the ATP-binding pocket of FLT3, preventing its autophosphorylation and activation, regardless of

whether the mutation is an ITD or a point mutation in the activation loop [3] [2].

Key Considerations for Researchers

¢ Overcoming Resistance: TTT-3002's ability to potently inhibit the F691L gatekeeper and D835 activation loop
mutations makes it a promising candidate for overcoming acquired resistance to first- and second-generation FLT3
TKiIs like quizartinib and sorafenib [2].

 Moderate Plasma Protein Binding: A significant advantage of TTT-3002 is its only moderate binding to human
plasma proteins. This is a critical pharmacokinetic property, as high plasma protein binding (seen with lestaurtinib)
can drastically reduce the fraction of free, active drug available in patients, leading to clinical failure despite potent in
vitro activity [2].
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¢ Potential for Combination Therapy: Preclinical evidence suggests that FLT3 TKIls can synergize with other agents.
For example, combining a FLT3 TKI with the BCL-2 inhibitor venetoclax has been shown to enhance apoptosis in
FLT3/ITD leukemia cells through mechanisms involving the pro-apoptotic protein BIM [4]. This represents a promising
strategy to enhance efficacy and prevent resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or
therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact

our Ph.D. Support Team for a compatibility check]
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